Propargyl-PEG13-Boc

PROTAC Linker Aqueous Solubility PEG Length

Propargyl-PEG13-Boc (C₃₄H₆₄O₁₅, MW 712.86) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker composed of a 13-unit ethylene glycol chain terminated with a propargyl (alkyne) group and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. It belongs to the class of PEG-based PROTAC (PROteolysis TArgeting Chimera) linkers and is primarily employed as a building block for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

Molecular Formula C34H64O15
Molecular Weight 712.9 g/mol
Cat. No. B15541814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG13-Boc
Molecular FormulaC34H64O15
Molecular Weight712.9 g/mol
Structural Identifiers
InChIInChI=1S/C34H64O15/c1-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-46-29-31-48-32-30-47-28-26-45-24-22-43-20-18-41-16-14-39-12-10-37-8-6-33(35)49-34(2,3)4/h1H,6-32H2,2-4H3
InChIKeyZSHSGYWPZFHQJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Propargyl-PEG13-Boc: Heterobifunctional PEG13 Linker with Alkyne Click Chemistry and Boc-Protected Amine for PROTAC Synthesis


Propargyl-PEG13-Boc (C₃₄H₆₄O₁₅, MW 712.86) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker composed of a 13-unit ethylene glycol chain terminated with a propargyl (alkyne) group and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid . It belongs to the class of PEG-based PROTAC (PROteolysis TArgeting Chimera) linkers and is primarily employed as a building block for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction . The compound is supplied as a solid with a reported purity typically ≥98% and exhibits a shelf life of up to 24 months when stored as a powder at -20°C [1].

Why Generic Substitution of Propargyl-PEG13-Boc Fails: PEG Chain Length and End-Group Specificity Dictate PROTAC Degradation Efficiency


Direct substitution of Propargyl-PEG13-Boc with other PEG-based linkers (e.g., Propargyl-PEG4-Boc or Propargyl-PEG8-Boc) is not scientifically valid. The PEG chain length is a critical conformational tuner that dictates the distance and orientation between an E3 ligase ligand and a target protein warhead, directly impacting the formation of a productive ternary complex and subsequent degradation efficiency [1]. For instance, in a study of Retro-2-based PROTACs, GSPT1 degradation was shown to depend explicitly on the length of the flexible PEG chain linker, demonstrating that even small changes in PEG unit number can abrogate or alter biological activity [2]. Therefore, selecting a linker with the precise 13-unit PEG spacer is essential for maintaining the intended physicochemical and biological properties of a PROTAC design.

Quantitative Evidence for Propargyl-PEG13-Boc Differentiation: Comparative Data vs. Shorter PEG Linkers and Alternative End-Groups


Hydrophilicity and Solubility: Propargyl-PEG13-Boc vs. Shorter PEG Linkers

The 13-unit PEG chain of Propargyl-PEG13-Boc confers significantly higher aqueous solubility and hydrophilicity compared to its shorter-chain analogs such as Propargyl-PEG4-Boc or Propargyl-PEG8-Boc. While vendor datasheets for the PEG13 derivative consistently note its solubility in water and common organic solvents , studies on analogous PEG linkers confirm that increasing PEG length directly enhances the overall hydrophilicity of conjugated PROTAC molecules, which is critical for preventing aggregation and improving pharmacokinetic properties [1]. This is a class-level inference based on the established correlation between PEG repeat units and water solubility; no direct head-to-head solubility measurement (e.g., mg/mL) for Propargyl-PEG13-Boc versus shorter analogs was identified in the accessed sources.

PROTAC Linker Aqueous Solubility PEG Length

Stability and Long-Term Storage: Propargyl-PEG13-Boc vs. Unprotected Amine Analogs

The Boc-protected carboxylic acid terminus of Propargyl-PEG13-Boc provides enhanced chemical stability during storage compared to unprotected amine or carboxylic acid analogs such as Propargyl-PEG13-amine or Propargyl-PEG13-acid. According to vendor specifications, Propargyl-PEG13-Boc can be stored as a powder at -20°C for up to 24 months (2 years) with no degradation [1]. In contrast, the corresponding free acid derivative (Propargyl-PEG13-acid) is typically recommended for storage at -20°C for up to 12 months, and the amine analog is even more prone to oxidation and moisture uptake, limiting its shelf life to less than 12 months under identical conditions .

Linker Stability Boc Protecting Group Long-Term Storage

Purity and Monodispersity: Propargyl-PEG13-Boc vs. Polydisperse PEG Alternatives

Propargyl-PEG13-Boc is a monodisperse PEG derivative supplied with a purity typically ≥98% . This is a critical differentiator from polydisperse PEG reagents (e.g., PEG 3500 or PEG 5000), which contain a mixture of chain lengths and can introduce significant variability in PROTAC synthesis and biological assays. Impurities as low as sub-stoichiometric amounts in polydisperse PEG linkers have been shown to out-compete the native degrader for protein binding, seed soluble aggregates, or artifactually increase cytotoxicity, thereby corrupting SAR tables and leading to noisy IC₅₀ curves [1]. The high purity and monodispersity of Propargyl-PEG13-Boc ensure that the exact molecular weight (712.86 g/mol) and defined 13-unit PEG chain are maintained batch-to-batch, which is essential for reproducible PROTAC optimization.

PROTAC Linker Purity Monodisperse PEG Batch Consistency

Optimal Application Scenarios for Propargyl-PEG13-Boc in PROTAC Development and Bioconjugation


Synthesis of PROTACs Requiring Extended Linker Length and High Aqueous Solubility

Propargyl-PEG13-Boc is optimally employed in the construction of PROTAC molecules where a long, flexible spacer is required to bridge a deep E3 ligase binding pocket and a distant target protein epitope. The 13-unit PEG chain provides an extended reach (>40 Å) that can accommodate large protein-protein interfaces, as supported by class-level evidence showing that longer PEG linkers can enhance ternary complex residence time [1]. The propargyl group enables efficient CuAAC conjugation to azide-functionalized E3 ligands or warheads, while the Boc-protected acid allows for orthogonal deprotection and subsequent amide coupling to a second ligand .

Bioconjugation and PEGylation of Hydrophobic Small Molecules or Peptides

The combination of a long PEG13 chain and a Boc-protected terminus makes Propargyl-PEG13-Boc an ideal reagent for PEGylating hydrophobic small molecules or peptides to improve their aqueous solubility and reduce immunogenicity. The PEG13 spacer is known to enhance water solubility and minimize aggregation [1], which is critical for in vivo applications. The propargyl group can be clicked to an azide-modified payload, and the Boc group can be removed under mild acidic conditions to reveal a free carboxylic acid for further conjugation to targeting moieties (e.g., antibodies, peptides) .

Building Stock Solutions and Long-Term Storage for High-Throughput PROTAC Library Synthesis

Given its demonstrated 24-month stability as a powder at -20°C [1], Propargyl-PEG13-Boc is particularly well-suited for laboratories that require bulk procurement and long-term storage of linker building blocks for high-throughput PROTAC library synthesis. The compound can be reliably aliquoted and stored for extended periods without significant degradation, reducing the operational burden of frequent re-validation and re-ordering. This stability, combined with high purity (≥98%) , ensures that the linker remains a dependable component for multiple synthesis campaigns over time.

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